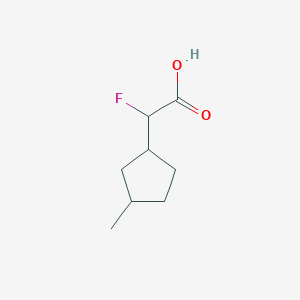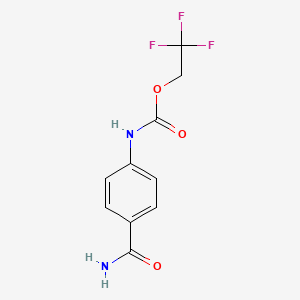
2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate is a fluorinated compound with a molecular weight of 262.18 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-isocyanatobenzamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the carbamate linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic chemistry.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The carbamate linkage plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl N-(4-butoxyphenyl)carbamate: This compound has a butoxy group instead of a carbamoyl group, which affects its reactivity and applications.
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate:
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate: The fluorophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
1087788-90-6 |
|---|---|
Formule moléculaire |
C10H9F3N2O3 |
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)5-18-9(17)15-7-3-1-6(2-4-7)8(14)16/h1-4H,5H2,(H2,14,16)(H,15,17) |
Clé InChI |
HKMWLESQXAPVIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


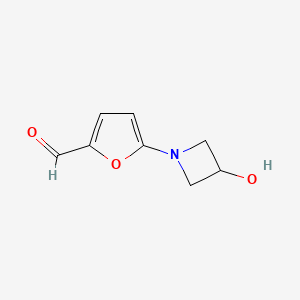
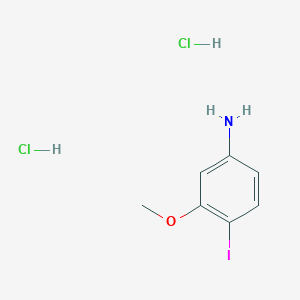

![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
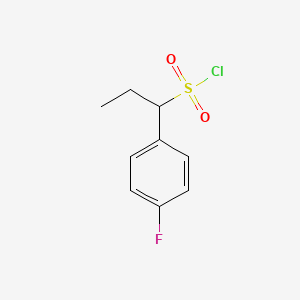
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)
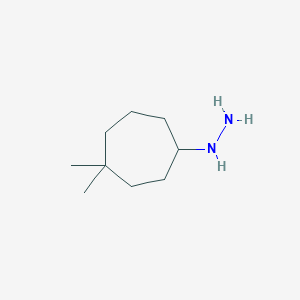

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
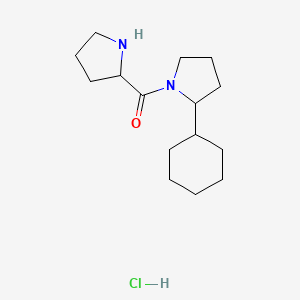
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
